![molecular formula C8H12N2O3S2 B5556930 4-[(ethylamino)sulfonyl]-N-methyl-2-thiophenecarboxamide](/img/structure/B5556930.png)

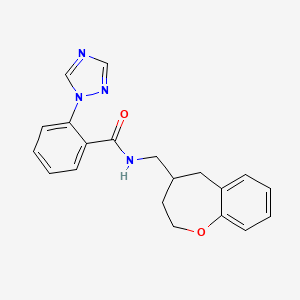

4-[(ethylamino)sulfonyl]-N-methyl-2-thiophenecarboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-[(ethylamino)sulfonyl]-N-methyl-2-thiophenecarboxamide, also known as ESI-09, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in various diseases. This compound has shown promising results in preclinical studies, making it an attractive target for further research.

Wissenschaftliche Forschungsanwendungen

Mechanosynthesis in Pharmaceutical Applications

Mechanosynthesis provides an innovative approach for the synthesis of sulfonyl-(thio)ureas, including notable anti-diabetic drugs. This method utilizes stoichiometric base-assisted or copper-catalyzed coupling of sulfonamides and iso(thio)cyanates to achieve good to excellent yields. Such advancements indicate the potential for developing efficient, eco-friendly synthetic routes for pharmaceutical compounds (Tan et al., 2014).

Electrochemical Synthesis for Water-Soluble Polymers

The electrochemical polymerization of monomers related to thiophene produces water-soluble and self-doped polymers. These materials, characterized by various analytical methods, show promise for applications in electronics and materials science, demonstrating the versatility of thiophene derivatives in creating advanced functional materials (Turac et al., 2008).

Organic Synthesis via the Gewald Reaction

The Gewald reaction, facilitated under organocatalyzed aqueous conditions, highlights the efficient room-temperature formation of 2-amino-3-carboxamide derivatives of thiophene. This showcases the utility of thiophene derivatives in synthesizing complex organic molecules, expanding the toolbox for organic chemists (Abaee & Cheraghi, 2013).

Alzheimer's Disease Research

In the quest for Alzheimer's disease treatments, carboxamide-substituted sulfonamides have been investigated for their potential as γ-secretase inhibitors. Optimization of these compounds has led to discoveries such as BMS-708163, which demonstrates potent inhibition of γ-secretase, highlighting the critical role of sulfonamide derivatives in developing new therapeutic agents (Gillman et al., 2010).

Material Science: Thermally Stable Poly(ether-amide)s

Research into sulfone-containing polymers for material science applications has led to the synthesis of organic-soluble poly(ether-amide)s bearing sulfone groups. These polymers exhibit excellent thermal stability and solubility, underlining the significance of sulfonamide derivatives in developing high-performance materials (Shockravi et al., 2011).

Corrosion Inhibition

A novel thiophene Schiff base demonstrates efficient corrosion inhibition for mild steel in acidic conditions. This application is vital for extending the lifespan of metallic structures and components, showcasing the potential of thiophene derivatives in industrial applications (Tezcan et al., 2018).

Eigenschaften

IUPAC Name |

4-(ethylsulfamoyl)-N-methylthiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O3S2/c1-3-10-15(12,13)6-4-7(14-5-6)8(11)9-2/h4-5,10H,3H2,1-2H3,(H,9,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBLPVKUWXKOHTI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNS(=O)(=O)C1=CSC(=C1)C(=O)NC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-cyclohexyl-2-[2-(trifluoromethyl)-1H-benzimidazol-1-yl]acetamide](/img/structure/B5556858.png)

![N-{2-methyl-5-[(trifluoromethyl)sulfonyl]phenyl}nicotinamide](/img/structure/B5556873.png)

![1-(2,3-dimethylphenyl)-4-{[1-(ethylsulfonyl)-4-piperidinyl]carbonyl}piperazine](/img/structure/B5556879.png)

![2-[(2,4-dichlorobenzyl)thio]-4,6-dimethylpyrimidine](/img/structure/B5556886.png)

![4-[(4-ethylbenzylidene)amino]-5-(4-pyridinyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5556903.png)

![1-[(2,5-dimethyl-3-thienyl)sulfonyl]-4-phenylpiperazine](/img/structure/B5556911.png)

![N-(3-fluoro-4-methylphenyl)-N'-[2-(4-morpholinyl)ethyl]thiourea](/img/structure/B5556916.png)

![9-[(3-methylisoxazol-5-yl)methyl]-2-(pyridin-3-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5556936.png)

![isobutyl [(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)thio]acetate](/img/structure/B5556938.png)